5-Thioxo[1,3]dithiolo[4,5-d][1,3]dithiol-2-one
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Overview
Description
5-Thioxo[1,3]dithiolo[4,5-d][1,3]dithiol-2-one: is a sulfur-containing heterocyclic compound with the molecular formula C4OS5 It is known for its unique structure, which includes a five-membered ring with sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Thioxo[1,3]dithiolo[4,5-d][1,3]dithiol-2-one typically involves a multi-step process starting from carbon disulfide. One common method includes the reduction of carbon disulfide with alkaline metals in the presence of anhydrous dimethylformamide (DMF) or other aprotic co-solvents. This reaction yields a dianion intermediate, which undergoes thermal rearrangement and subsequent reactions with thiophosgene to form the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the laboratory synthesis methods can be scaled up with appropriate safety measures and optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Thioxo[1,3]dithiolo[4,5-d][1,3]dithiol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different sulfur-containing derivatives.
Reduction: Reduction reactions can lead to the formation of simpler sulfur compounds.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the ring are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Chemistry: 5-Thioxo[1,3]dithiolo[4,5-d][1,3]dithiol-2-one is used as a building block for the synthesis of complex organic molecules. It serves as a precursor to bis(ethylene-dithio)tetrathiafulvalene, a compound with superconducting properties .
Biology and Medicine: Research into the biological and medicinal applications of this compound is limited
Industry: In the industrial sector, the compound’s high sulfur content makes it a candidate for the development of materials with high refractive indices and thermoelectric properties .
Mechanism of Action
The mechanism of action of 5-Thioxo[1,3]dithiolo[4,5-d][1,3]dithiol-2-one involves its ability to interact with various molecular targets through its sulfur atoms. These interactions can lead to the formation of coordination complexes with metals, which are of interest in materials science and catalysis. The compound’s reactivity also allows it to participate in redox reactions, influencing its behavior in different chemical environments .
Comparison with Similar Compounds
1,3-Dithiolo[4,5-d][1,3]dithiole-2,5-dione: Another sulfur-containing heterocycle with similar reactivity.
1,3,4,6-Tetrathiapentalene-2,5-dione: Known for its use in the synthesis of superconducting materials.
2-Oxo-1,3-dithiole-4,5-dithiolate: A ligand used in coordination chemistry
Uniqueness: 5-Thioxo[1,3]dithiolo[4,5-d][1,3]dithiol-2-one stands out due to its specific ring structure and the presence of multiple sulfur atoms, which confer unique chemical properties and reactivity. Its ability to form stable coordination complexes and participate in redox reactions makes it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
5-sulfanylidene-[1,3]dithiolo[4,5-d][1,3]dithiol-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4OS5/c5-3-7-1-2(8-3)10-4(6)9-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYURDIXWOINMOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(SC(=O)S1)SC(=S)S2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4OS5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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